molecular formula C15H12N2O3 B15210866 4-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one CAS No. 888954-40-3

4-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one

Cat. No.: B15210866
CAS No.: 888954-40-3
M. Wt: 268.27 g/mol
InChI Key: WNICZIKEKVADHF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene moiety fused to a 3,4-dihydrophthalazin-1(2H)-one ring. It is identified as a metabolite formed during the biodegradation of methyl orange (MO) by a mixed culture of Fomitopsis pinicola (brown-rot fungus) and Pseudomonas aeruginosa. The compound arises via demethylation and hydroxylation pathways, reflecting its role in environmental degradation processes . Its structure combines redox-active cyclohexadienone groups with a phthalazinone core, which may influence its reactivity and stability in biological systems.

Properties

CAS No.

888954-40-3

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-2H-phthalazin-1-one

InChI

InChI=1S/C15H12N2O3/c1-20-13-8-9(6-7-12(13)18)14-10-4-2-3-5-11(10)15(19)17-16-14/h2-8,18H,1H3,(H,17,19)

InChI Key

WNICZIKEKVADHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=O)C3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the phthalazinone core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The phthalazinone core can be reduced under specific conditions to yield different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the phthalazinone core.

Scientific Research Applications

4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The compound shares a cyclohexa-2,5-dien-1-ylidene backbone with several other derivatives, but its functional groups and applications vary significantly. Key structural comparisons include:

Compound Name Substituents Attached Moieties Key Applications
Target Compound 3-methoxy, 4-oxo 3,4-dihydrophthalazin-1(2H)-one Biodegradation metabolite
CI 42045 (Cosmetic Colorant) Diethylamino, sulphonato Benzhydrylidene Cosmetic colorants (e.g., dyes)
CI 44045 (Cosmetic Colorant) Anilino, dimethylamino, chloride Naphthyl-methylidene Cosmetic colorants
[4-[[4-anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride (C.I. Basic Blue 26) Dimethylamino, chloride Naphthyl-phenyl methylene Restricted in electronics (RoHS Directive)
Mercury complex [5439-21-4] 3-methoxy-4-oxo, acetyloxymercury Phenylmercury Metal-organic complexes (specialized synthesis)

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups: The target compound’s methoxy and oxo substituents create a polarized conjugated system, enhancing its redox activity in biodegradation. In contrast, cosmetic colorants (e.g., CI 42045) prioritize diethylamino and sulphonato groups for color intensity and solubility .
  • Metal Coordination: The mercury complex ([5439-21-4]) demonstrates how the cyclohexadienone scaffold can bind metals, whereas the target compound lacks such functionality .

Functional and Reactivity Differences

A. Biodegradation vs. Industrial Stability
  • The target compound’s methoxy and oxo groups make it prone to enzymatic degradation (e.g., demethylation by P. aeruginosa), enabling its role in MO breakdown .
  • Cosmetic colorants (e.g., CI 42045) incorporate sulphonato groups to improve water solubility and stability under physiological conditions, ensuring longevity in commercial products .
B. Electronic Properties
  • Colorants like C.I. Basic Blue 26 rely on extended conjugation from naphthyl-phenyl methylene groups for absorption in the visible spectrum, critical for dye applications .

Research Findings and Implications

  • Environmental Impact : The target compound’s formation during MO degradation underscores its transient nature in ecosystems, contrasting with persistent industrial dyes restricted under RoHS .
  • Structure-Activity Relationships: Substituents like sulphonato or diethylamino groups enhance stability and functionality in commercial applications, while methoxy-oxo systems favor biodegradability .

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